

Application Note: Comprehensive Analytical Characterization of 1-[3-(2-fluorophenoxy)propyl]piperidine

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Compound of Interest

Compound Name: 1-[3-(2-fluorophenoxy)propyl]piperidine

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Compound: **1-[3-(2-fluorophenoxy)propyl]piperidine** (Molecular Formula: C₁₄H₂₀FNO, Exact Mass: 237.1529 Da)

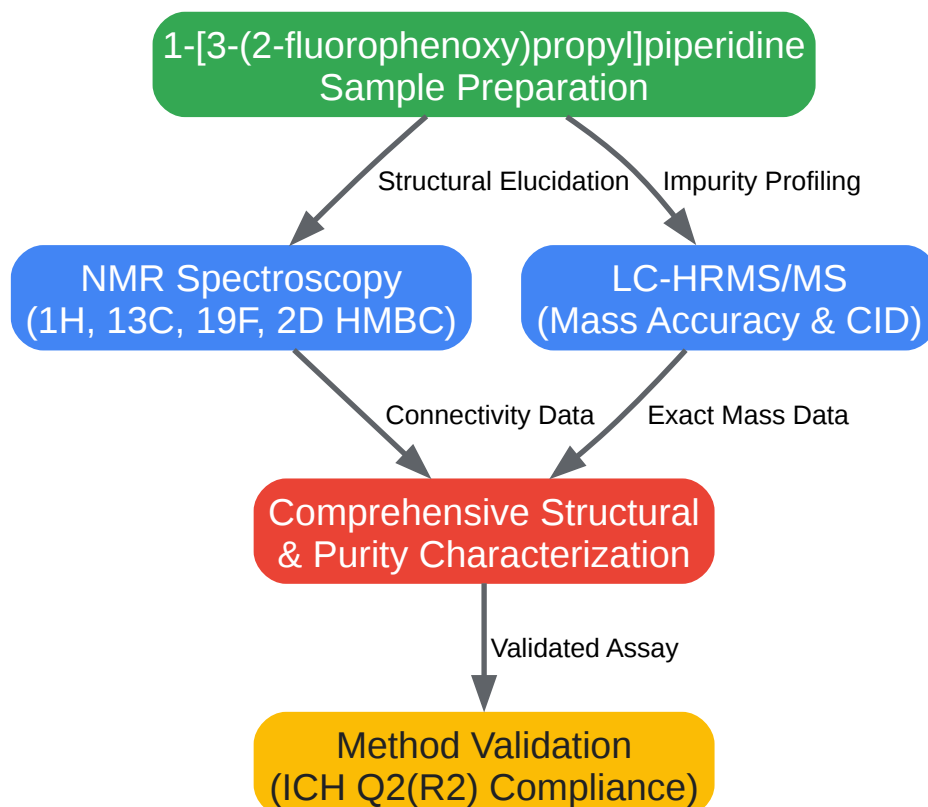
Executive Summary & Chemical Context

1-[3-(2-fluorophenoxy)propyl]piperidine is a versatile fluorinated building block frequently utilized in medicinal chemistry. The molecule features two distinct functional domains: a basic piperidine heterocycle and a lipophilic 2-fluorophenoxy moiety, connected via a flexible propyl linker. Characterizing this compound requires a multimodal analytical strategy to confirm structural connectivity, map stereoelectronic properties, and ensure high-purity profiling for downstream pharmaceutical applications.

This protocol outlines a self-validating analytical workflow combining multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS), culminating in an ICH Q2(R2) compliant method validation framework.

Strategic Analytical Workflow

To establish a robust characterization system, we employ orthogonal techniques. NMR spectroscopy provides definitive atomic connectivity and spatial mapping. Concurrently, LC-HRMS/MS delivers high-resolution mass accuracy and fragmentation data. This dual approach ensures that any structural isomerism or isobaric impurities are unequivocally resolved.



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Caption: Orthogonal analytical workflow for the structural and purity characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Structural Elucidation

Causality & Mechanism

The structural elucidation of substituted piperidine derivatives relies heavily on 1D and 2D NMR techniques because the piperidine ring undergoes rapid chair-chair interconversion, which can

broaden or complicate ^1H signals at ambient temperatures[1]. To counteract this and definitively map the molecule, we utilize ^{13}C and 2D NMR (HSQC, HMBC). Furthermore, the incorporation of ^{19}F NMR is highly strategic. ^{19}F has a natural abundance of 100%, a high gyromagnetic ratio, and an exceptionally broad chemical shift range, making it a highly sensitive "spectroscopic spy" for fluorinated molecules without interference from non-fluorinated matrices or excipients[2].

Self-Validating Protocol: Multi-Nuclear NMR Acquisition

- **Sample Preparation:** Dissolve 10 mg of the analyte in 0.6 mL of CDCl_3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube. Causality: CDCl_3 provides a deuterium lock signal, while TMS serves as the internal chemical shift reference (0.00 ppm).
- **^1H NMR (500 MHz):** Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay. Self-Validation: Ensure complete integration of exactly 20 protons.
- **$^{13}\text{C}\{^1\text{H}\}$ NMR (125 MHz):** Acquire 1024 scans with broadband proton decoupling. Self-Validation: Count exactly 14 distinct carbon resonances (accounting for the doublet splitting on the aromatic carbons due to ^{13}C - ^{19}F J-coupling).
- **$^{19}\text{F}\{^1\text{H}\}$ NMR (470 MHz):** Acquire 32 scans. Self-Validation: The ^{19}F signal must appear as a sharp singlet in the proton-decoupled spectrum, confirming the presence of a single fluorine environment.
- **2D HMBC:** Acquire to confirm the ether linkage connectivity by observing long-range $^3\text{J}_{\text{CH}}$ couplings between the phenoxy oxygen-adjacent carbons and the propyl chain protons.

Table 1: Predicted NMR Spectral Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration & Structural Assignment
^1H	6.90 - 7.15	Multiplet	4H (Aromatic protons)
^1H	4.05	Triplet (J=6.5 Hz)	2H (-O-CH ₂ -)
^1H	2.45	Triplet (J=7.0 Hz)	2H (-CH ₂ -N-)
^1H	2.35	Broad Multiplet	4H (Piperidine N-CH ₂ , equatorial/axial)
^1H	1.95	Quintet (J=6.8 Hz)	2H (Propyl central -CH ₂ -)
^1H	1.40 - 1.55	Multiplet	6H (Piperidine remaining -CH ₂ -)
^{13}C	153.5 (d, J=245 Hz)	Doublet	1C (Aromatic C-F, direct coupling)
^{19}F	-132.5	Singlet	1F (ortho-F on phenoxy ring)

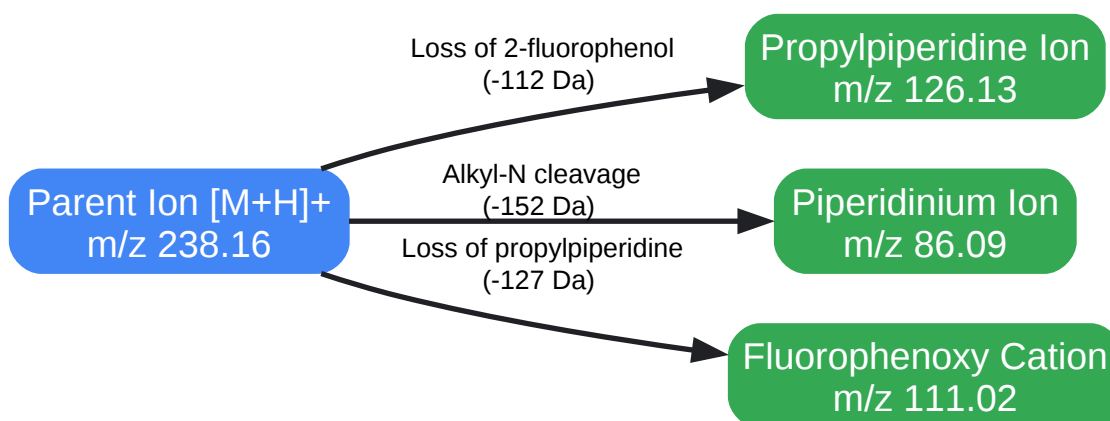
High-Resolution LC-MS/MS Characterization Causality & Mechanism

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis and impurity profiling due to its unparalleled sensitivity and selectivity[3]. The tertiary amine of the piperidine ring is highly basic and readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal ionization mode. To prevent peak tailing caused by non-specific binding of the basic amine to metal surfaces in the HPLC flow path, surface-optimized columns (e.g., Waters MaxPeak Premier) are highly recommended[4].

Self-Validating Protocol: LC-HRMS/MS Analysis

- Mobile Phase Preparation:

- Buffer A: 0.1% Formic Acid in LC-MS grade Water.
- Buffer B: 0.1% Formic Acid in LC-MS grade Acetonitrile. Causality: Formic acid acts as a proton source, enhancing the $[M+H]^+$ ion yield in ESI+.
- Chromatographic Separation:
 - Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 μ m).
 - Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
- Mass Spectrometry Acquisition:
 - Mode: ESI+, Multiple Reaction Monitoring (MRM) or Data-Dependent Acquisition (DDA).
 - Precursor Ion: m/z 238.1607 ($[M+H]^+$).
- Fragmentation Analysis: Apply collision energy (CE = 20-35 eV) to induce collision-induced dissociation (CID). Self-Validation: The fragmentation must yield logical structural pieces. Cleavage of the ether bond yields a propylpiperidine ion, while cleavage of the alkyl-amine bond yields a piperidinium ion.



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Caption: Primary ESI+ MS/MS fragmentation pathways for **1-[3-(2-fluorophenoxy)propyl]piperidine**.

ICH Q2(R2) Compliant Method Validation

Causality & Mechanism

If this analytical procedure is to be utilized for commercial release, stability testing, or rigorous pharmacokinetic tracking, it must be validated according to the latest ICH Q2(R2) guidelines. These guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure the method is statistically sound and fit for its intended purpose[5].

Protocol for Validation Execution

- **Specificity:** Subject the compound to forced degradation (0.1M HCl, 0.1M NaOH, 3% H₂O₂, UV light for 24h). Analyze via LC-MS to ensure the main peak (m/z 238.16) is baseline-resolved from all degradant peaks.
- **Linearity and Range:** Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target analytical concentration. Plot peak area vs. concentration and perform linear regression.
- **Accuracy and Precision:** Prepare 3 replicate samples at 3 concentration levels (low, medium, high) spanning the linear range. Calculate the % Recovery and Relative Standard Deviation (%RSD).

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation Characteristic	Methodology	Acceptance Criteria
Specificity	Forced degradation & Blank injection	No interference at retention time; Resolution > 1.5
Linearity	5 concentration levels (50-150%)	Correlation Coefficient (R ²) ≥ 0.995
Accuracy	Triplicate prep at 3 levels	Mean Recovery 98.0% - 102.0%
Repeatability (Precision)	6 replicates at 100% concentration	%RSD ≤ 2.0%
Limit of Quantitation (LOQ)	Signal-to-Noise (S/N) ratio evaluation	S/N ≥ 10:1

References

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- [To cite this document: BenchChem. \[Application Note: Comprehensive Analytical Characterization of 1-\[3-\(2-fluorophenoxy\)propyl\]piperidine\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b5020196/docs#application-note-comprehensive-analytical-characterization-of-1-3-2-fluorophenoxy-propyl-piperidine\]](#)

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